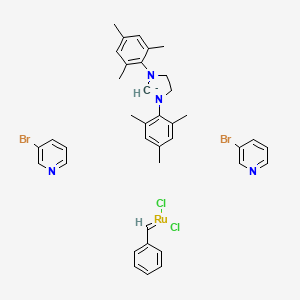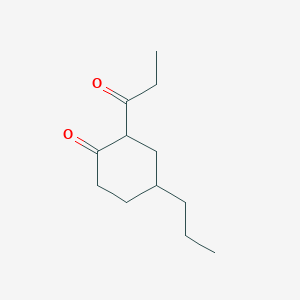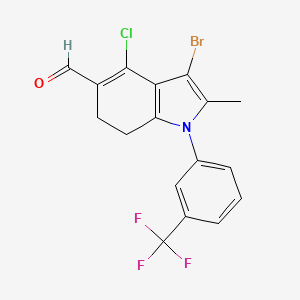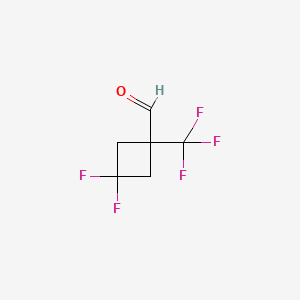
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative. This compound has garnered attention due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde typically involves the use of readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of fluorinated analogs of biologically active compounds, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical transformations and reactions.
作用機序
The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it a potent electrophile in substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
類似化合物との比較
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclobutane ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased electrophilicity and stability, which are not commonly found in other similar compounds.
特性
分子式 |
C6H5F5O |
|---|---|
分子量 |
188.09 g/mol |
IUPAC名 |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2 |
InChIキー |
KUNAWQJGKZDURM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)(C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



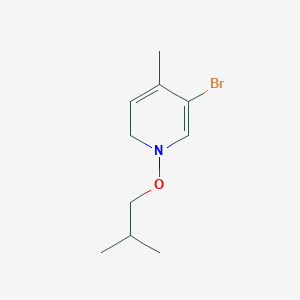

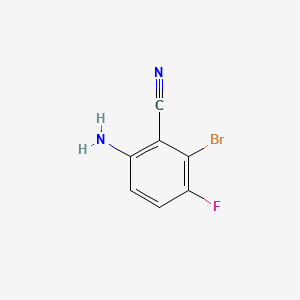


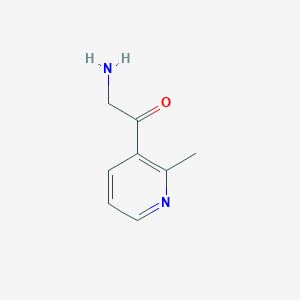


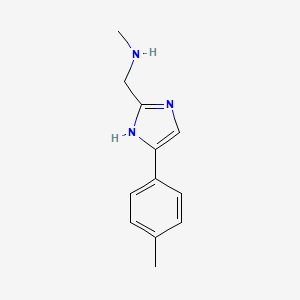
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
